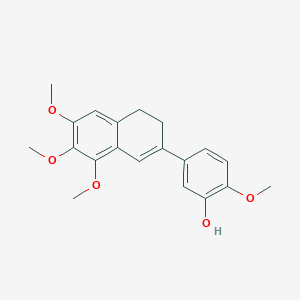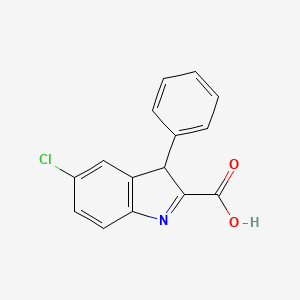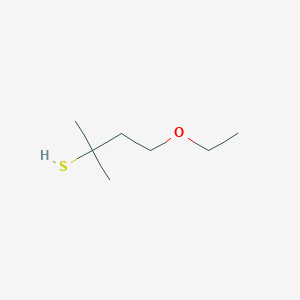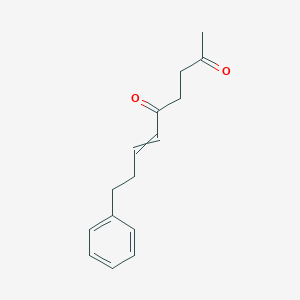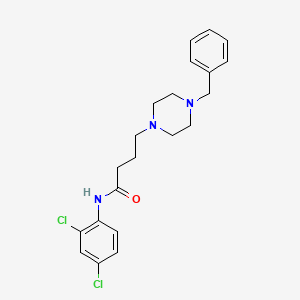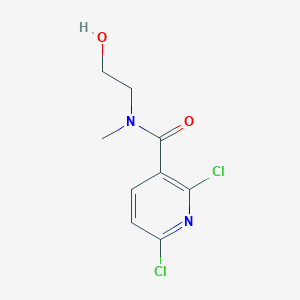
2,2'-(9,9-Diethyl-9H-fluorene-2,7-diyl)bis(5-nitrothiophene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(9,9-Diethyl-9H-fluorene-2,7-diyl)bis(5-nitrothiophene): is an organic compound that belongs to the class of fluorene derivatives This compound is characterized by the presence of two nitrothiophene groups attached to a fluorene core The fluorene core is a polycyclic aromatic hydrocarbon, which imparts unique electronic properties to the compound
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(9,9-Diethyl-9H-fluorene-2,7-diyl)bis(5-nitrothiophene) typically involves the following steps:
Synthesis of 9,9-Diethylfluorene: The starting material, 9,9-Diethylfluorene, is synthesized by alkylation of fluorene with ethyl bromide in the presence of a strong base such as sodium hydride.
Bromination: The 9,9-Diethylfluorene is then brominated at the 2,7-positions using bromine or N-bromosuccinimide (NBS) to yield 2,7-dibromo-9,9-Diethylfluorene.
Coupling with Nitrothiophene: The final step involves the coupling of 2,7-dibromo-9,9-Diethylfluorene with 5-nitrothiophene using a palladium-catalyzed Suzuki coupling reaction. This reaction is typically carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4 in a solvent such as toluene or DMF.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time.
化学反应分析
Types of Reactions:
Oxidation: The nitro groups in 2,2’-(9,9-Diethyl-9H-fluorene-2,7-diyl)bis(5-nitrothiophene) can undergo oxidation reactions to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can also be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can undergo electrophilic substitution reactions at the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.
Substitution: Electrophiles such as halogens or sulfonyl chlorides can be used in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or sulfonylated derivatives.
科学研究应用
Chemistry:
Organic Electronics: The compound is used in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Sensors: It is used in the fabrication of chemical sensors due to its unique electronic properties.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for their potential as pharmaceutical agents, particularly in targeting specific biological pathways.
Industry:
Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Catalysis: The compound and its derivatives are used as catalysts in various chemical reactions.
作用机制
The mechanism of action of 2,2’-(9,9-Diethyl-9H-fluorene-2,7-diyl)bis(5-nitrothiophene) involves its interaction with molecular targets through its nitro and thiophene groups. The nitro groups can participate in redox reactions, while the thiophene rings can engage in π-π interactions with other aromatic systems. These interactions can modulate the electronic properties of the compound, making it suitable for applications in organic electronics and sensors.
相似化合物的比较
2,2’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(5-nitrothiophene): Similar structure but with longer alkyl chains, affecting its solubility and electronic properties.
2,2’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(5-nitrothiophene): Similar structure but with shorter alkyl chains, leading to different physical properties.
Uniqueness:
Alkyl Chain Length: The diethyl groups in 2,2’-(9,9-Diethyl-9H-fluorene-2,7-diyl)bis(5-nitrothiophene) provide a balance between solubility and electronic properties, making it unique compared to its analogs with longer or shorter alkyl chains.
Electronic Properties: The specific arrangement of nitrothiophene groups and the fluorene core imparts unique electronic properties, making it suitable for specific applications in organic electronics and materials science.
属性
CAS 编号 |
923293-83-8 |
|---|---|
分子式 |
C25H20N2O4S2 |
分子量 |
476.6 g/mol |
IUPAC 名称 |
2-[9,9-diethyl-7-(5-nitrothiophen-2-yl)fluoren-2-yl]-5-nitrothiophene |
InChI |
InChI=1S/C25H20N2O4S2/c1-3-25(4-2)19-13-15(21-9-11-23(32-21)26(28)29)5-7-17(19)18-8-6-16(14-20(18)25)22-10-12-24(33-22)27(30)31/h5-14H,3-4H2,1-2H3 |
InChI 键 |
HSYZKKZJDAEFSQ-UHFFFAOYSA-N |
规范 SMILES |
CCC1(C2=C(C=CC(=C2)C3=CC=C(S3)[N+](=O)[O-])C4=C1C=C(C=C4)C5=CC=C(S5)[N+](=O)[O-])CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


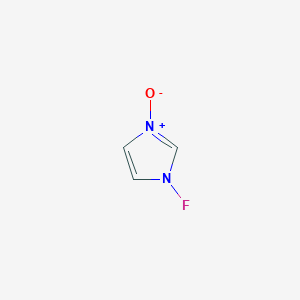
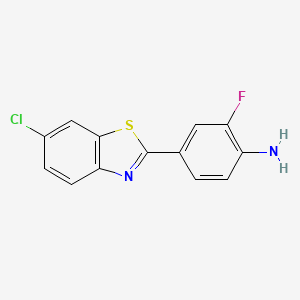
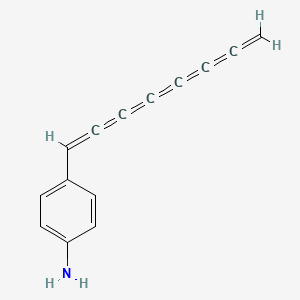
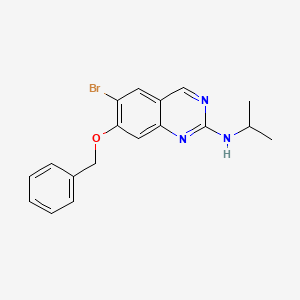
![2,2'-{(1,3-Dimethyl-1,3-disiletane-1,3-diyl)bis[(propane-3,1-diyl)oxymethylene]}bis(oxirane)](/img/structure/B14195956.png)
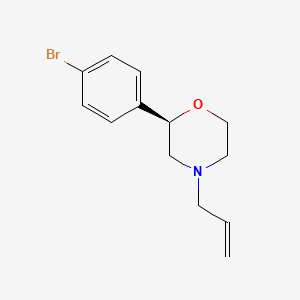
![4-[1-Amino-3-oxo-3-(piperidin-1-yl)propyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14195969.png)
